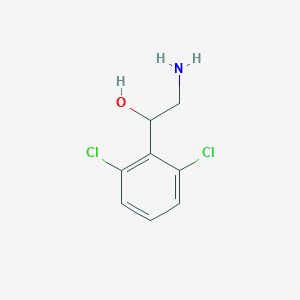

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

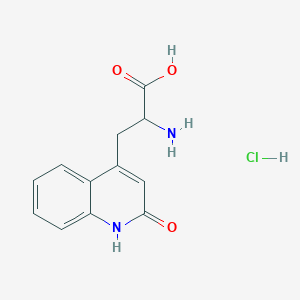

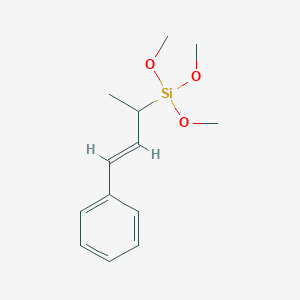

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical compound with the linear formula C8H9CL2NO .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9Cl2NO/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11/h1-3,7,12H,4,11H2 . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Analytical and Synthetic Applications

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its derivatives have been explored in various analytical and synthetic contexts. For example, derivatives of this compound have been utilized in the test purchase, identification, and synthesis of substances for research purposes. The analytical techniques employed include nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm the identity and purity of synthesized compounds (Power et al., 2015).

Corrosion Inhibition

Research on derivatives of this compound has also extended into the field of corrosion inhibition. Studies involving quantum chemical and molecular dynamics simulation have been conducted to evaluate the inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, indicating the potential of these compounds in protective coatings and materials engineering (Kaya et al., 2016).

Polymorphism and Co-crystal Formation

Investigations into the polymorphism and co-crystal formation of compounds structurally related to this compound have shed light on their potential in drug formulation and development. The study of polymorphism is crucial for understanding the stability, solubility, and bioavailability of pharmaceutical compounds (Zhoujin et al., 2022).

Biotransformation and Synthesis of Chiral Intermediates

The biotransformation of related compounds has been explored for the synthesis of chiral intermediates, such as those used in the production of antifungal agents. A novel whole-cell-mediated biocatalytic route has been developed for the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrating the application of biotechnology in producing chiral intermediates for pharmaceuticals (Miao et al., 2019).

Molecular Dynamics and Chemical Properties

Further research has involved the conformational analyses of related compounds to understand their chemical properties and interactions. This research is fundamental in the design of drugs and materials with desired physical and chemical characteristics (Nitek et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-1-(2,6-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRKTIWYKAIGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

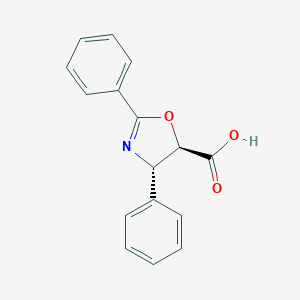

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

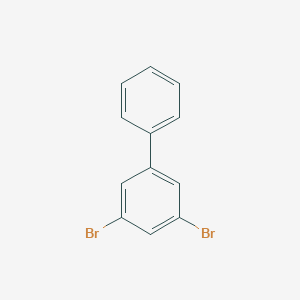

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

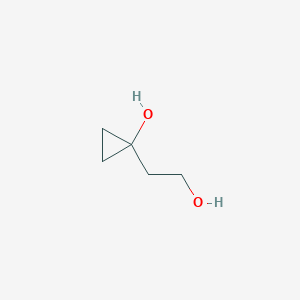

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)